![molecular formula C15H17N3O4 B5141817 3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one](/img/structure/B5141817.png)
3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one, also known as NPEC, is a synthetic compound that has gained attention in the scientific community due to its potential as a research tool. NPEC is a chromone derivative that has been shown to have a variety of biochemical and physiological effects, making it a versatile compound for scientific research.
Wirkmechanismus
The exact mechanism of action of 3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one is not fully understood, but it is thought to involve the modulation of various signaling pathways within cells. 3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one has been shown to inhibit the activity of protein kinase C by binding to its regulatory domain, which prevents the enzyme from being activated. 3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one has also been shown to bind to the dopamine D2 receptor and act as a partial agonist, which can modulate the activity of this receptor.
Biochemical and Physiological Effects:
3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation and differentiation, the modulation of neurotransmitter release, and the regulation of ion channel activity. 3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one in scientific research is its versatility, as it can modulate the activity of a variety of enzymes and receptors. However, one limitation is that the exact mechanism of action of 3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research involving 3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one. One area of interest is the development of 3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one analogs that have improved potency and selectivity for specific enzymes and receptors. Another area of interest is the investigation of the potential therapeutic applications of 3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one, particularly in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, further studies are needed to fully understand the mechanism of action of 3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one and its effects on cellular signaling pathways.
Synthesemethoden
The synthesis of 3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one involves several steps, starting with the reaction of 4-hydroxycoumarin with 2-bromoethylamine hydrobromide to form 4-{[2-(bromoethyl)amino]methyl}-2H-chromen-2-one. This intermediate is then reacted with pyrrolidine to form 3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one.
Wissenschaftliche Forschungsanwendungen
3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one has been used in various scientific studies due to its ability to modulate the activity of a variety of enzymes and receptors. For example, 3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one has been shown to inhibit the activity of protein kinase C, which plays a role in cell proliferation and differentiation. 3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one has also been shown to bind to the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Eigenschaften
IUPAC Name |
3-nitro-4-(2-pyrrolidin-1-ylethylamino)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c19-15-14(18(20)21)13(11-5-1-2-6-12(11)22-15)16-7-10-17-8-3-4-9-17/h1-2,5-6,16H,3-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWQYFKQPDSZCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-4-(2-pyrrolidin-1-ylethylamino)chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

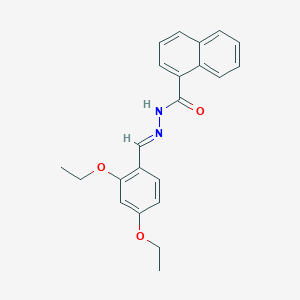
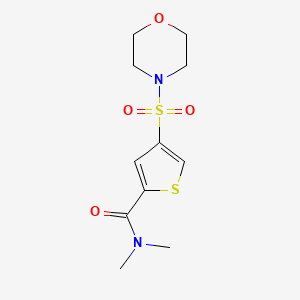
![[1-(1-benzofuran-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5141745.png)
![N-cyclopentyl-6-[(2S)-2-isopropyl-4-methyl-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5141746.png)
![5-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5141754.png)
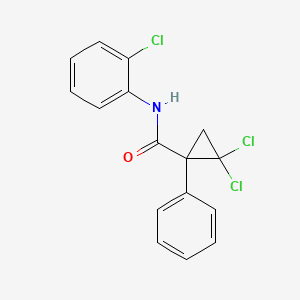
![1-phenyl-N-[2-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]cyclopropanecarboxamide](/img/structure/B5141766.png)
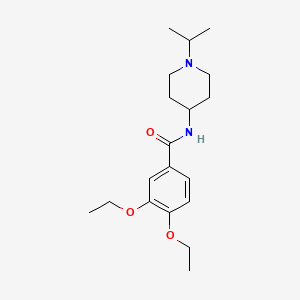
![1'-[(6-nitro-1,3-benzodioxol-5-yl)methyl]spiro[indene-1,4'-piperidine]](/img/structure/B5141777.png)
![ethyl 2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate oxalate](/img/structure/B5141783.png)
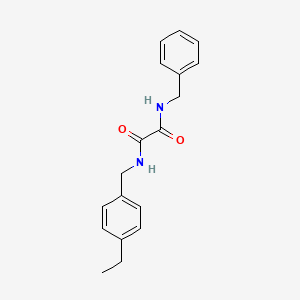
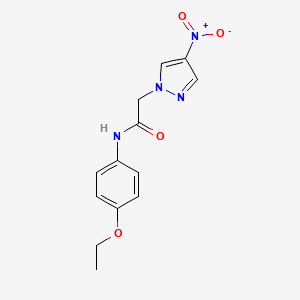
![N-[2-(2-phenoxyethoxy)ethyl]-2-propanamine oxalate](/img/structure/B5141814.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B5141820.png)